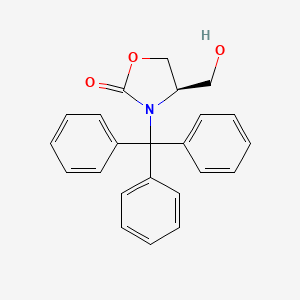
(4R)-4-(Hydroxymethyl)-3-(triphenylmethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-(Hydroxymethyl)-3-(triphenylmethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(Hydroxymethyl)-3-(triphenylmethyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Triphenylmethyl Group: The triphenylmethyl (trityl) group can be introduced via a nucleophilic substitution reaction using triphenylmethyl chloride and a base.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazolidinone ring can undergo reduction to form an amino alcohol.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Bases like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
Chiral Auxiliaries: Used in asymmetric synthesis to induce chirality in target molecules.
Catalysts: Employed in catalytic reactions to enhance reaction rates and selectivity.
Biology
Antibiotics: Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria.
Medicine
Drug Development: Investigated for potential therapeutic applications, including as antibiotics and anticancer agents.
Industry
Chemical Synthesis: Used in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R)-4-(Hydroxymethyl)-3-(triphenylmethyl)-1,3-oxazolidin-2-one depends on its application. As a chiral auxiliary, it induces chirality through steric and electronic interactions with the substrate. As an antibiotic, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(Hydroxymethyl)-3-(triphenylmethyl)-1,3-oxazolidin-2-one: The enantiomer of the compound .
(4R)-4-(Hydroxymethyl)-3-(phenylmethyl)-1,3-oxazolidin-2-one: A similar compound with a phenylmethyl group instead of a triphenylmethyl group.
Uniqueness
(4R)-4-(Hydroxymethyl)-3-(triphenylmethyl)-1,3-oxazolidin-2-one is unique due to the presence of the triphenylmethyl group, which can provide steric hindrance and influence the compound’s reactivity and selectivity in chemical reactions.
Properties
CAS No. |
918149-11-8 |
|---|---|
Molecular Formula |
C23H21NO3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(4R)-4-(hydroxymethyl)-3-trityl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H21NO3/c25-16-21-17-27-22(26)24(21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,25H,16-17H2/t21-/m1/s1 |
InChI Key |
JQYIQNIFJNXWDO-OAQYLSRUSA-N |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO |
Canonical SMILES |
C1C(N(C(=O)O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















